molecular formula C18H10ClNO2 B1364530 5-Benzylidene-4-(4-chlorophenyl)-2-oxofuran-3-carbonitrile

5-Benzylidene-4-(4-chlorophenyl)-2-oxofuran-3-carbonitrile

Cat. No.: B1364530
M. Wt: 307.7 g/mol
InChI Key: IPDZSEXLTVHXFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzylidene-4-(4-chlorophenyl)-2-oxofuran-3-carbonitrile is an organic compound that features a furan ring substituted with a chlorophenyl group, a phenylmethylene group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzylidene-4-(4-chlorophenyl)-2-oxofuran-3-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base to form an intermediate, which then undergoes cyclization and subsequent reactions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Benzylidene-4-(4-chlorophenyl)-2-oxofuran-3-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

5-Benzylidene-4-(4-chlorophenyl)-2-oxofuran-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Benzylidene-4-(4-chlorophenyl)-2-oxofuran-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Properties

Molecular Formula

C18H10ClNO2

Molecular Weight

307.7 g/mol

IUPAC Name

5-benzylidene-4-(4-chlorophenyl)-2-oxofuran-3-carbonitrile

InChI

InChI=1S/C18H10ClNO2/c19-14-8-6-13(7-9-14)17-15(11-20)18(21)22-16(17)10-12-4-2-1-3-5-12/h1-10H

InChI Key

IPDZSEXLTVHXFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=C(C(=O)O2)C#N)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.